molecular formula C17H27N5O2 B2763175 8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 368840-85-1

8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2763175
CAS RN: 368840-85-1
M. Wt: 333.436
InChI Key: CNRARLMQWKFSQQ-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, also known as AMBMP, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity and Biological Effects

Purine derivatives, including 8-azapurines and related compounds, have been investigated for their antitumor activities and biological effects. For instance, the synthesis and evaluation of novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealed antitumor activity against P 388 leukemia, although specific compounds showed varying degrees of vascular relaxing effects without potent activity (Ueda et al., 1987).

Synthesis and Chemical Properties

The chemical properties and synthesis of purine-6,8-diones have been a subject of study, focusing on their ionization and methylation reactions. These studies provide insights into the reactivity and potential chemical modifications of purine derivatives, which could be relevant for the development of new compounds with specific biological activities (Rahat et al., 1974).

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-6-4-5-7-10-21/h12H,4-11H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRARLMQWKFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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